
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but has been modified to include a fluorine atom and a vinyl group. These modifications enhance its stability and biological activity, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine typically involves multiple steps:
Glycosylation: The arabinofuranosyl moiety is attached to the cytosine base through a glycosylation reaction. This step often requires the use of a protected sugar derivative and a suitable catalyst.
Vinylation: The vinyl group is introduced through a vinylation reaction, which can be facilitated by using vinyl halides and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated nucleoside derivatives.
Substitution: Formation of substituted nucleoside analogs.
Applications De Recherche Scientifique
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine involves its incorporation into nucleic acids. The fluorine atom enhances its stability, while the vinyl group allows for additional interactions with biological targets. This compound can inhibit DNA synthesis and induce apoptosis in cancer cells by interfering with the replication machinery .
Comparaison Avec Des Composés Similaires
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analog with similar antitumor activity.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine: Shares structural similarities but lacks the vinyl group.
Uniqueness: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine is unique due to the presence of both the fluorine atom and the vinyl group. These modifications enhance its biological activity and stability, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
95740-16-2 |
|---|---|
Formule moléculaire |
C11H14FN3O4 |
Poids moléculaire |
271.24 g/mol |
Nom IUPAC |
4-amino-5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h2-3,6-8,10,16-17H,1,4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |
Clé InChI |
JGMINUKHOITSQF-IBCQBUCCSA-N |
SMILES isomérique |
C=CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES canonique |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




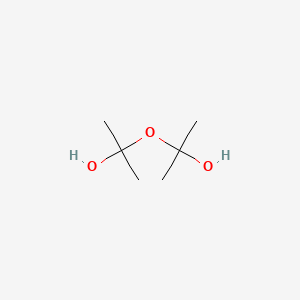


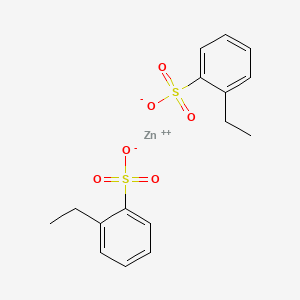
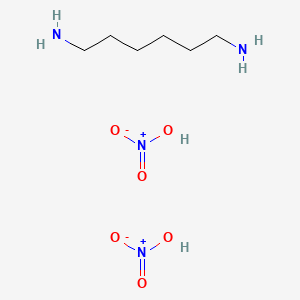
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
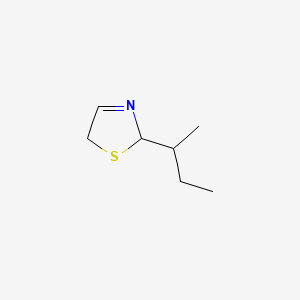
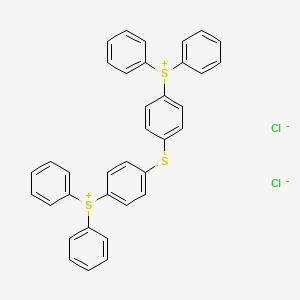



![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
